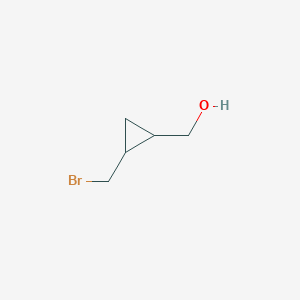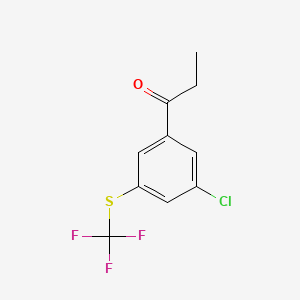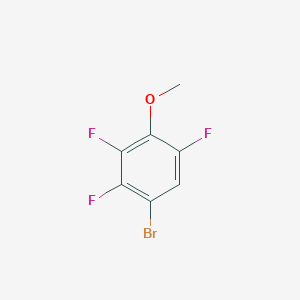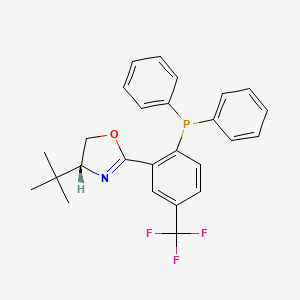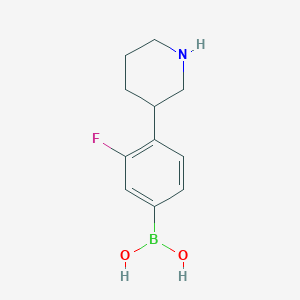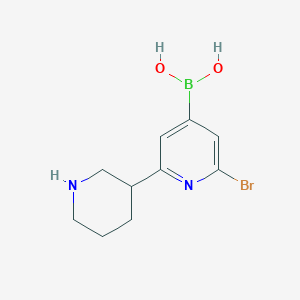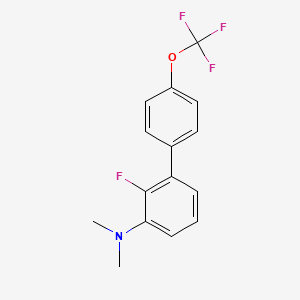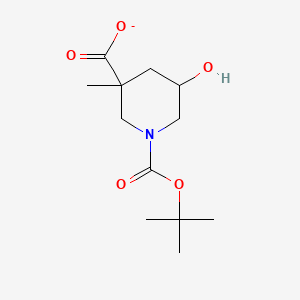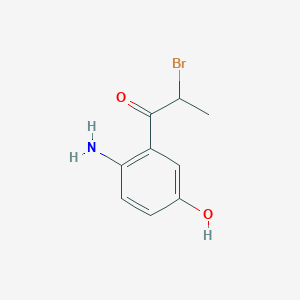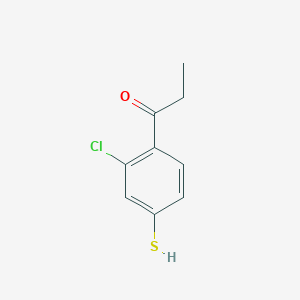
1-(3-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-2-one is an organic compound that features a bromomethyl group, a mercapto group, and a chloropropanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-2-one typically involves multiple steps. One common method starts with the bromination of a suitable precursor, such as a phenyl derivative, using bromine in the presence of a solvent like carbon tetrachloride . The bromomethyl group is introduced through a reaction with a brominating agent such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator . The mercapto group can be introduced via a thiolation reaction using thiourea or a similar reagent . Finally, the chloropropanone moiety is formed through a Friedel-Crafts acylation reaction followed by chlorination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more cost-effective reagents and solvents to reduce production costs.
化学反応の分析
Types of Reactions
1-(3-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.
Addition Reactions: The carbonyl group in the chloropropanone moiety can undergo nucleophilic addition reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or iodine can be used to oxidize the mercapto group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
科学的研究の応用
1-(3-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 1-(3-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-2-one involves its reactive functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function . The mercapto group can interact with metal ions and proteins, affecting their activity . The chloropropanone moiety can undergo nucleophilic addition reactions, modifying the structure and function of target molecules .
類似化合物との比較
Similar Compounds
1-(3-Bromomethylphenyl)-3-chloropropan-2-one: Lacks the mercapto group, making it less reactive in certain contexts.
1-(4-Mercaptophenyl)-3-chloropropan-2-one:
2,2-Bis(bromomethyl)-1,3-propanediol: Contains two bromomethyl groups and a diol moiety, differing significantly in structure and reactivity.
特性
分子式 |
C10H10BrClOS |
|---|---|
分子量 |
293.61 g/mol |
IUPAC名 |
1-[3-(bromomethyl)-4-sulfanylphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H10BrClOS/c11-5-8-3-7(1-2-10(8)14)4-9(13)6-12/h1-3,14H,4-6H2 |
InChIキー |
CBIMJNHJVOQNHL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CC(=O)CCl)CBr)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


